molecular formula C14H9NS B14667908 1h-Phenaleno[1,2-d]thiazole CAS No. 42323-56-8

1h-Phenaleno[1,2-d]thiazole

Cat. No.: B14667908
CAS No.: 42323-56-8
M. Wt: 223.29 g/mol
InChI Key: QCVHEBJKPYEJPB-UHFFFAOYSA-N
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Description

1H-Phenaleno[1,2-d]thiazole is a heterocyclic compound that features a fused ring system combining a phenalene and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Phenaleno[1,2-d]thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of primary thioamides with α-halocarbonyl compounds under specific conditions . Another approach includes the reaction of tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions, often facilitated by microwave irradiation .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining traction to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1H-Phenaleno[1,2-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Phenaleno[1,2-d]thiazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific biological activity being targeted, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1H-Phenaleno[1,2-d]thiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with specific biological activities and industrial applications .

Properties

CAS No.

42323-56-8

Molecular Formula

C14H9NS

Molecular Weight

223.29 g/mol

IUPAC Name

1H-phenaleno[1,2-d][1,3]thiazole

InChI

InChI=1S/C14H9NS/c1-3-9-4-2-6-11-13(9)10(5-1)7-12-14(11)15-8-16-12/h1-5,7-8H,6H2

InChI Key

QCVHEBJKPYEJPB-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC3=CC4=C(C1=C23)N=CS4

Origin of Product

United States

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